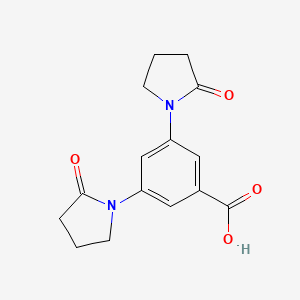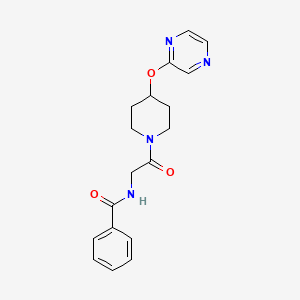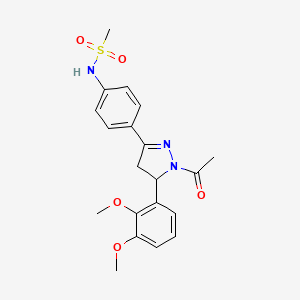
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique molecular structure which consists of a methanesulfonamide group attached to a phenyl ring, which is further bonded to a pyrazole ring substituted with an acetyl and 2,3-dimethoxyphenyl group. The intricate structure lends the compound distinctive chemical properties and reactivities, making it a subject of interest in multiple research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized via a multi-step organic synthesis route. The process generally starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. The phenyl ring with an acetyl group is then introduced through a Friedel-Crafts acylation reaction. Subsequent steps involve the introduction of the methanesulfonamide group under basic conditions, using reagents such as methanesulfonyl chloride and an appropriate base (e.g., triethylamine) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves the optimization of reaction conditions to enhance yield and purity. This might include the use of high-throughput automated reactors, precise temperature control, and the employment of continuous flow chemistry techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: The presence of the phenyl and pyrazole rings makes the compound susceptible to oxidation reactions, particularly in the methoxy groups and the acetyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the acetyl moiety, potentially converting it into an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize by-products.
Major Products Formed
The oxidation of the compound typically results in the formation of sulfoxide or sulfone derivatives. Reduction reactions may yield alcohols or amines, depending on the specific target. Substitution reactions lead to various derivatives where the methanesulfonamide group is modified with different functional groups.
Applications De Recherche Scientifique
The compound finds wide-ranging applications in scientific research, such as:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules due to its reactivity and functional groups.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could be leveraged for therapeutic purposes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities, owing to its structural similarity to certain bioactive compounds.
Industry: Employed in the development of new materials or as a precursor in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism by which N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions are facilitated by the various functional groups present, which can form hydrogen bonds, Van der Waals interactions, or ionic bonds with the target molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, such as N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide, the methanesulfonamide variant exhibits unique properties due to the presence of the methanesulfonamide group. This group can enhance the compound's solubility, reactivity, and potential biological activity. Other similar compounds include:
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)sulfonamide
N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamides
Each of these compounds has distinct properties based on their specific functional groups and molecular structures, making them suitable for different applications in research and industry.
There you have it—a deep dive into N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Quite the molecular beast, isn’t it?
Propriétés
IUPAC Name |
N-[4-[2-acetyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13(24)23-18(16-6-5-7-19(27-2)20(16)28-3)12-17(21-23)14-8-10-15(11-9-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXNMHUVOCJBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2449668.png)
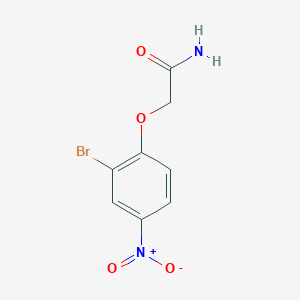
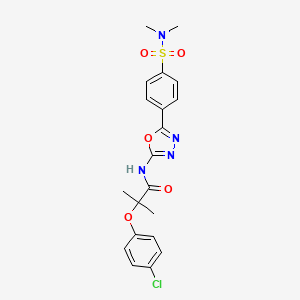
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)
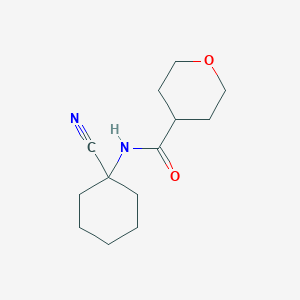
amine hydrochloride](/img/structure/B2449676.png)
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2449680.png)
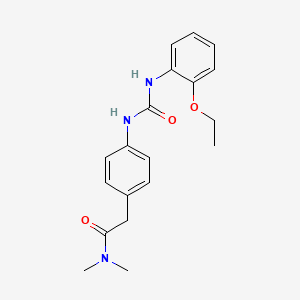
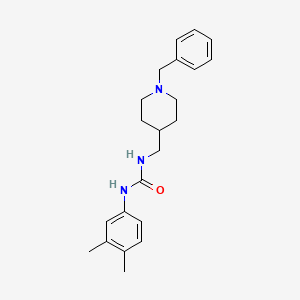
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
